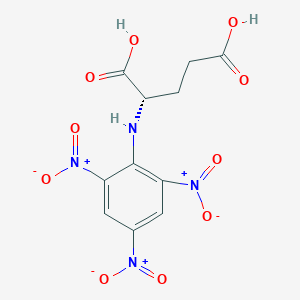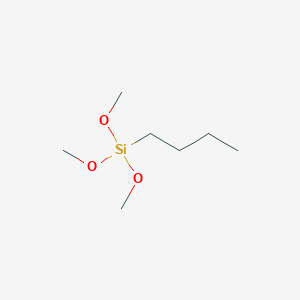
2-Oxo-1,2-diphenylethyl acrylate
Übersicht
Beschreibung
2-Oxo-1,2-diphenylethyl acrylate is a chemical compound with the molecular formula C17H14O3 and a molecular weight of 266.3 . It is also known by other names such as α-benzoylbenzyl ester and Acrylic acid α-benzoylbenzyl ester .
Synthesis Analysis
The synthesis of 2-Oxo-1,2-diphenylethyl acrylate has been explored in various studies. Symmetrical benzoins are readily available via the benzoin condensation. Unsymmetrical benzoins including 2,2-disubstituted α-hydroxy ketones are generally prepared via trimethylsilyl (TMS) masked cyanohydrins .Molecular Structure Analysis
The molecular structure of 2-Oxo-1,2-diphenylethyl acrylate consists of a benzoin chromophore, which is a key component in its photoreactivity . The structure can be represented by the formula C17H14O3 .Chemical Reactions Analysis
The chemical reactivity of 2-Oxo-1,2-diphenylethyl acrylate is largely due to the diverse photochemistry of the desyl group . The photoreactivity of these chromophores stems from the diverse photochemistry of the desyl group .Physical And Chemical Properties Analysis
2-Oxo-1,2-diphenylethyl acrylate has a molecular weight of 266.3 and a density of 1.155g/cm3 . Its boiling point is 401.1ºC at 760mmHg .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis : One study explored the polymerization of acrylates with 2-oxo-1,3-dioxolane side chains, which include structures similar to 2-Oxo-1,2-diphenylethyl acrylate. These polymers exhibited significant lithium ion conductivity when blended with lithium salts, suggesting applications in lithium-ion conductors (Britz, Meyer, & Wegner, 2007).
Drug-like Analysis and Molecular Docking : A study on a similar molecule, 2-oxo-1,1-diphenyl-2-((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) oxy)ethyl acrylate, used DFT, molecular docking, and drug-likeness analysis, indicating potential pharmaceutical applications (Soykan, Sert, & Yıldırım, 2021).
Photorefractive Polymer Development : Research on acrylate type monomers, including those structurally related to 2-Oxo-1,2-diphenylethyl acrylate, has led to the development of photorefractive polymers. These polymers are used in applications like optical data storage and dynamic holography (Okamoto, Nomura, Park, Ogino, & Sato, 1999).
Foam Laser Target Fabrication : In high-energy-density physics research, acrylate-based polymers, similar to 2-Oxo-1,2-diphenylethyl acrylate, are used in the fabrication of foam laser targets through processes like two-photon polymerization (Liu, Campbell, Stein, Jiang, Hund, & Lu, 2018).
Ceramic Gelcasting : A study used 2-carboxyethyl acrylate, a structurally similar compound, in the gelcasting of alumina, demonstrating its utility in improving the properties of green bodies and limiting the negative effect of oxygen inhibition (Pietrzak, Wiecinska, & Szafran, 2016).
UV-induced Photopolymerization : Research on the UV-induced photopolymerization of epoxy acrylate/TiO2 nanocomposites, with compounds structurally akin to 2-Oxo-1,2-diphenylethyl acrylate, shows potential applications in the development of advanced composite materials (Li, Zhou, You, & Wu, 2006).
Safety And Hazards
2-Oxo-1,2-diphenylethyl acrylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also toxic to aquatic life with long-lasting effects . In case of accidental release, it is recommended to handle the substance in accordance with good industrial hygiene and safety practice .
Eigenschaften
IUPAC Name |
(2-oxo-1,2-diphenylethyl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-2-15(18)20-17(14-11-7-4-8-12-14)16(19)13-9-5-3-6-10-13/h2-12,17H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMAPCFQRXQMRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940521 | |
| Record name | 2-Oxo-1,2-diphenylethyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,2-diphenylethyl acrylate | |
CAS RN |
18994-98-4 | |
| Record name | 2-Propenoic acid, 2-oxo-1,2-diphenylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18994-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxo-1,2-diphenylethyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018994984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxo-1,2-diphenylethyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-1,2-diphenylethyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















